molecular formula C17H16FN3O2 B3020684 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone CAS No. 478247-92-6

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone

Cat. No.: B3020684
CAS No.: 478247-92-6
M. Wt: 313.332
InChI Key: GTVXQXVCTXQQMO-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is a pyridinone derivative characterized by a hydroxyl group at position 4, a 4-fluorobenzyl substituent at position 3, and a 2-(1H-imidazol-5-yl)ethyl chain at position 1. Pyridinones are known for their metal-chelating properties due to the hydroxyl group, which can coordinate with divalent cations like Fe³⁺ or Al³⁺ . This structural profile suggests applications in medicinal chemistry, particularly in targeting metalloenzymes or ion channels .

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-3-1-12(2-4-13)9-15-16(22)6-8-21(17(15)23)7-5-14-10-19-11-20-14/h1-4,6,8,10-11,22H,5,7,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTVXQXVCTXQQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=CN(C2=O)CCC3=CN=CN3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridinone core, followed by the introduction of the fluorobenzyl and imidazole groups through nucleophilic substitution and coupling reactions. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone derivative, while reduction of the imidazole ring can produce a dihydroimidazole compound.

Scientific Research Applications

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

3-(4-fluorobenzyl)-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-07-8)

  • Core: Pyridinone with hydroxyl at position 3.
  • Substituents :
    • 4-Fluorobenzyl at position 3 (shared with the target compound).
    • 2-Furylmethyl at position 1 (vs. imidazole ethyl in the target).
  • The furan ring’s electron-rich nature may alter electron distribution in the pyridinone core compared to the imidazole ethyl chain .

3-(2-Chloro-6-fluorobenzyl)-1-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone (CAS 477856-18-1)

  • Core: Pyridinone with hydroxyl at position 4.
  • Substituents :
    • 2-Chloro-6-fluorobenzyl at position 3 (vs. 4-fluorobenzyl in the target).
    • 4-Fluorobenzyl at position 1 (vs. imidazole ethyl in the target).
  • The dual benzyl groups may increase lipophilicity but reduce solubility compared to the target compound’s imidazole ethyl chain .

Heterocyclic Analogs with Different Cores

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

  • Core: Pyrrol-2-one (5-membered lactam vs. 6-membered pyridinone).
  • Substituents :
    • 4-Fluorobenzoyl and 4-fluorophenyl groups.
    • 3-(1H-imidazol-1-yl)propyl chain.
  • The propylimidazole chain may offer greater conformational flexibility than the ethyl chain in the target compound .

(4Z)-4-(1-{[2-(1H-Imidazol-5-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one

  • Core : Pyrazol-3-one (5-membered ring with ketone).
  • Substituents: 4-Methoxyphenyl and 4-nitrophenyl groups. Imidazole ethylaminoethylidene side chain.
  • Comparison : The nitro group introduces strong electron-withdrawing effects, which may stabilize the pyrazolone core but reduce nucleophilic reactivity. The methoxy group enhances solubility, contrasting with the target compound’s fluorobenzyl hydrophobicity .

Biological Activity

3-(4-fluorobenzyl)-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its mechanisms, efficacy, and therapeutic potential based on various research studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula: C18H18FN3O2
  • Molecular Weight: 327.36 g/mol
  • CAS Number: 477846-15-4

Research indicates that this compound may exert its biological effects through various mechanisms, including:

  • Inhibition of Kinases: Studies have shown that similar imidazole derivatives can inhibit kinases such as IKKβ and p38 MAP kinase, which play significant roles in inflammatory responses and cancer progression .
  • Antimicrobial Activity: Compounds with similar structures have demonstrated antibacterial properties against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Methodology Results
Shimizu et al. (2010)Kinase InhibitionHigh-throughput screeningIdentified as a potent inhibitor of IKKβ with significant selectivity
Research on Imidazole DerivativesAntimicrobial ActivityAgar disc-diffusion methodShowed activity against E. coli and S. aureus at concentrations as low as 1 mM
Pharmacokinetic StudiesBioavailability AssessmentIn vivo mouse modelsDemonstrated effective reduction in parasite load without significant toxicity

Case Studies

  • Inhibition of Inflammatory Pathways : A study focusing on imidazo[1,2-b]pyridazine derivatives highlighted their ability to inhibit inflammatory cytokines in THP-1 cells, suggesting that this compound may similarly modulate inflammatory responses through kinase inhibition .
  • Antimicrobial Efficacy : In a comparative study, several derivatives were evaluated for their antibacterial properties. The compound exhibited notable inhibition against pathogenic strains, indicating its potential as an antimicrobial agent .
  • Therapeutic Applications in Toxoplasmosis : Research on related imidazole derivatives showed efficacy against Toxoplasma gondii, with significant reductions in parasite burden observed in treated mice. This suggests that this compound may have similar therapeutic applications .

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